Cas no 160436-10-2 ((S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one)

(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one 化学的及び物理的性質
名前と識別子
-
- (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- 3',5,5',7-TETRAHYDROXYFLAVANONE
- 4H-1-Benzopyran-4-one,2-(3,5-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
- (2S)-5,7,3',5'-Tetrahydroxyflavanone
- 4H-1-Benzopyran-4-one,2-(3,5-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (S)-
- 5,7,3'5'-Tetrahydroxyflavanone
- [ "" ]
- 3',5,5',7-Tetrahydroxyflavane
- 5,7,3',5'-Tetrahydroxyflavanone
- (S)-3',5,5',7-Tetrahydroxyflavanone
- 160436-10-2
- FS-10440
- 3'''',5,5'''',7-Tetrahydroxyflavanone
- CHEMBL1272251
- (2S)-2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
- AKOS022184674
- 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
- BDBM50114931
- DTXSID60904176
- HY-N7163
- CS-0103750
-
- インチ: InChI=1S/C15H12O6/c16-8-1-7(2-9(17)3-8)13-6-12(20)15-11(19)4-10(18)5-14(15)21-13/h1-5,13,16-19H,6H2
- InChIKey: AYHOUUNTAVCXBN-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(O)=CC(C2CC(=O)C3C(=CC(O)=CC=3O)O2)=C1
計算された属性
- せいみつぶんしりょう: 288.06336
- どういたいしつりょう: 288.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 390
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 107Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 573.8±50.0 °C at 760 mmHg
- フラッシュポイント: 300.8±30.1 °C
- PSA: 107.22
- じょうきあつ: 0.0±1.6 mmHg at 25°C
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM162823-10mg |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one |
160436-10-2 | 95% | 10mg |
$1029 | 2022-06-12 | |
Alichem | A019110889-5mg |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one |
160436-10-2 | 95% | 5mg |
676.00 USD | 2021-06-17 | |
Alichem | A019110889-10mg |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one |
160436-10-2 | 95% | 10mg |
1,100.00 USD | 2021-06-17 | |
A2B Chem LLC | AA82614-5mg |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one |
160436-10-2 | ≥98% | 5mg |
$970.00 | 2024-04-20 | |
Chemenu | CM162823-10mg |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one |
160436-10-2 | 95% | 10mg |
$1029 | 2021-06-17 |
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
(S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-oneに関する追加情報
Recent Advances in the Study of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one (CAS: 160436-10-2)
In recent years, (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one (CAS: 160436-10-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, a chiral flavanone derivative, has demonstrated promising biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The latest studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role in modulating oxidative stress pathways. Researchers found that (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one effectively scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These findings suggest its potential as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Another significant development is the optimization of the synthetic route for (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one. A team from the University of Cambridge reported a novel asymmetric synthesis method in 2024, achieving a high enantiomeric excess (ee > 98%) and improved yield (85%). This advancement addresses previous challenges in large-scale production and ensures a consistent supply of the compound for further preclinical and clinical studies.
In the realm of cancer research, a recent in vitro and in vivo study demonstrated the compound's ability to inhibit the proliferation of breast cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. The study, published in Cancer Research, highlighted its selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy.
Future research directions include exploring the compound's pharmacokinetics and pharmacodynamics, as well as its potential synergies with existing therapeutic agents. The ongoing studies underscore the importance of (S)-2-(3,5-Dihydroxyphenyl)-5,7-dihydroxychroman-4-one as a versatile scaffold for drug development in the chemical biology and pharmaceutical industries.




